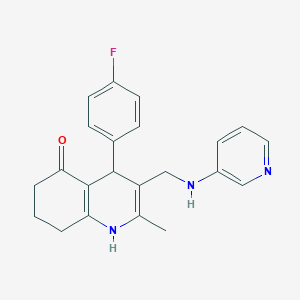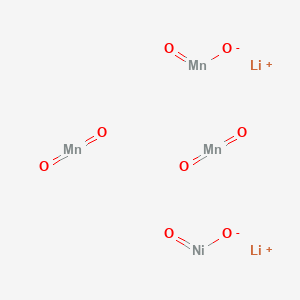
Lithium Manganese Nickel Oxide (LiMn1.5Ni0.5O4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium manganese nickel oxide is a mixed metal oxide compound that is widely used as a cathode material in lithium-ion batteries. The compound is known for its high energy density, thermal stability, and cost-effectiveness. The electrode sheet, with an aluminum substrate and a size of 5 inches by 10 inches, is specifically designed for use in battery applications, providing a stable and efficient platform for energy storage and conversion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium manganese nickel oxide typically involves a co-precipitation method followed by high-temperature calcination. The process begins with the preparation of a precursor solution containing lithium, manganese, and nickel salts. Commonly used salts include lithium hydroxide, manganese sulfate, and nickel sulfate. The precursor solution is then subjected to a co-precipitation reaction, where a precipitating agent such as sodium hydroxide is added to form a mixed hydroxide precipitate.
The precipitate is filtered, washed, and dried to obtain a precursor powder. This powder is then calcined at high temperatures (typically between 700°C and 900°C) in an oxygen-rich atmosphere to form the final lithium manganese nickel oxide compound. The calcination process ensures the formation of a well-crystallized and homogeneous material with the desired stoichiometry.
Industrial Production Methods
In industrial settings, the production of lithium manganese nickel oxide is scaled up using continuous processes such as spray pyrolysis or sol-gel methods. These methods allow for the production of large quantities of the compound with consistent quality. The spray pyrolysis method involves the atomization of a precursor solution into fine droplets, which are then subjected to high temperatures to form the desired oxide particles. The sol-gel method, on the other hand, involves the formation of a gel from a precursor solution, followed by drying and calcination to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium manganese nickel oxide undergoes several types of chemical reactions, including:
-
Oxidation-Reduction Reactions: : During the charging and discharging cycles of a lithium-ion battery, the compound undergoes reversible oxidation and reduction reactions. Lithium ions are intercalated and de-intercalated from the crystal lattice, leading to changes in the oxidation states of manganese and nickel.
-
Substitution Reactions: : The compound can undergo substitution reactions where lithium ions are replaced by other cations such as sodium or potassium. These reactions can modify the electrochemical properties of the material.
Common Reagents and Conditions
Oxidation-Reduction Reactions: These reactions typically occur in the presence of an electrolyte solution containing lithium salts, such as lithium hexafluorophosphate, and under an applied electric potential.
Substitution Reactions: Substitution reactions can be carried out using solutions of the desired cation salts, such as sodium chloride or potassium nitrate, under controlled temperature and pH conditions.
Major Products
Oxidation-Reduction Reactions: The major products of these reactions are the charged and discharged forms of the lithium manganese nickel oxide compound, with varying lithium content.
Substitution Reactions: The major products are modified oxide compounds with substituted cations, which may exhibit different electrochemical properties.
Applications De Recherche Scientifique
Lithium manganese nickel oxide has a wide range of scientific research applications, including:
-
Energy Storage: : The compound is extensively used as a cathode material in lithium-ion batteries for portable electronics, electric vehicles, and grid energy storage systems
-
Electrochemical Devices: : It is used in various electrochemical devices, such as supercapacitors and fuel cells, due to its excellent electrochemical performance and stability.
-
Material Science: : Researchers study the compound to understand its crystal structure, phase transitions, and electrochemical behavior. This knowledge is used to develop new materials with improved performance.
-
Environmental Applications: : The compound is investigated for its potential use in environmental applications, such as water purification and pollutant removal, due to its redox properties.
Mécanisme D'action
The mechanism of action of lithium manganese nickel oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions into and out of the crystal lattice. During charging, lithium ions are extracted from the cathode material and migrate through the electrolyte to the anode. This process is accompanied by the oxidation of manganese and nickel ions. During discharging, lithium ions move back into the cathode material, leading to the reduction of manganese and nickel ions.
The molecular targets involved in this process are the manganese and nickel ions, which undergo changes in their oxidation states. The pathways involved include the migration of lithium ions through the electrolyte and their insertion into the crystal lattice of the cathode material.
Comparaison Avec Des Composés Similaires
Lithium manganese nickel oxide is often compared with other similar compounds, such as:
Lithium cobalt oxide: Known for its high energy density but has safety and cost issues.
Lithium iron phosphate: Offers excellent thermal stability and safety but has lower energy density.
Lithium manganese oxide: Provides good thermal stability and safety but has lower energy density compared to lithium manganese nickel oxide.
Nickel cobalt aluminum oxide: Similar energy density to lithium manganese nickel oxide but with higher cost and safety concerns.
The uniqueness of lithium manganese nickel oxide lies in its balanced combination of high energy density, thermal stability, and cost-effectiveness, making it a preferred choice for various applications.
Propriétés
Formule moléculaire |
Li2Mn3NiO8 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
dilithium;dioxomanganese;oxido(oxo)manganese;oxido(oxo)nickel |
InChI |
InChI=1S/2Li.3Mn.Ni.8O/q2*+1;;;;;;;;;;;2*-1 |
Clé InChI |
NTWFBJKNXFUJHM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[O-][Mn]=O.[O-][Ni]=O.O=[Mn]=O.O=[Mn]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


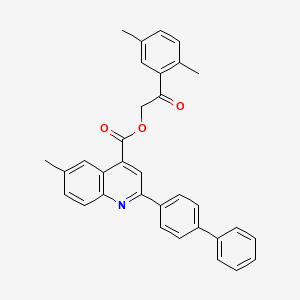
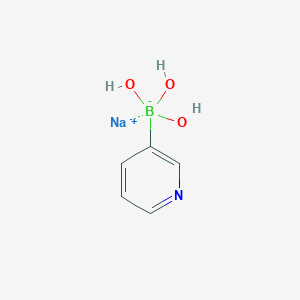
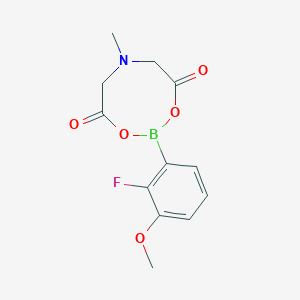

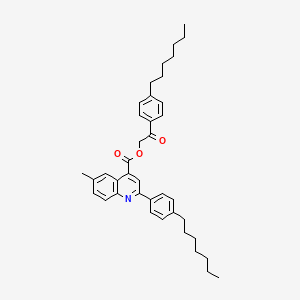

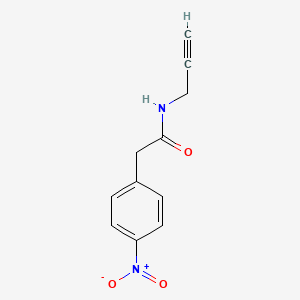

![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)

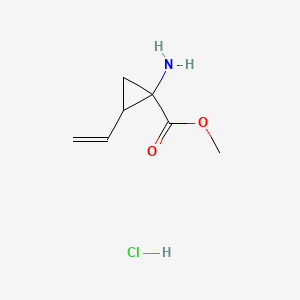

![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
